2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylpropanamide
Overview
Description
2-Chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylpropanamide (2-Cl-NMP) is an organic compound that is used in a variety of scientific research applications. It has a wide range of applications in laboratory experiments, and its unique properties make it a valuable tool for scientists.
Scientific Research Applications
Pharmacological Properties and Clinical Use
Compounds with similar structural features often exhibit a wide range of pharmacological activities. For example, metoclopramide, a compound with a somewhat similar structure, is known for its effects on gastrointestinal motility and as an antiemetic. Metoclopramide's utility in facilitating diagnostic procedures in the gastrointestinal tract, such as aiding in radiological identification of lesions and in the management of various types of vomiting and gastrointestinal disorders, suggests potential research applications for structurally related compounds in studying and modulating gastrointestinal functions (Pinder et al., 2012).
Amyloid Imaging in Alzheimer's Disease
The development and application of imaging ligands for the in vivo measurement of amyloid in Alzheimer's disease is an area of significant research interest. Compounds like 18F-FDDNP and 11C-PIB have been explored for their ability to bind to amyloid plaques in the brain, facilitating the early detection and monitoring of Alzheimer's disease. Research into similar compounds might provide insights into novel diagnostic tools or therapeutic targets for neurodegenerative diseases (Nordberg, 2007).
Environmental Estrogens and Endocrine Disruption
The study of environmental estrogens, such as methoxychlor, and their effects on development and reproduction highlights the importance of researching compounds that may act as endocrine disruptors. Methoxychlor, through its metabolism, exhibits estrogenic activity, affecting fertility and developmental processes. Investigating the environmental and health impacts of similar compounds can contribute to understanding and mitigating the risks associated with exposure to potential endocrine disruptors (Cummings, 1997).
properties
IUPAC Name |
2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-11(17)16(19)18(2)10-12-4-5-14-9-15(20-3)7-6-13(14)8-12/h4-9,11H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHRKTNXLDUKCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC2=C(C=C1)C=C(C=C2)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.